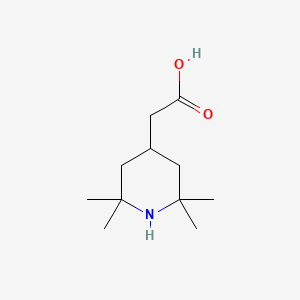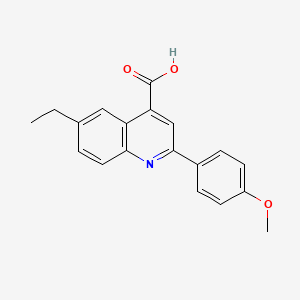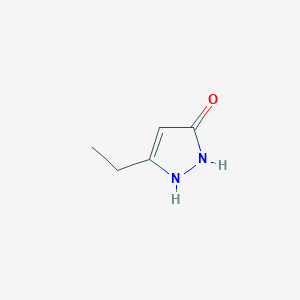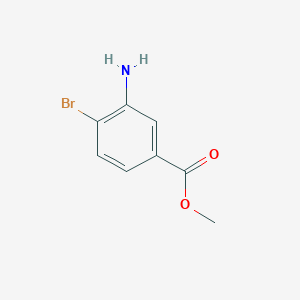
3-Iodo-2-methylbenzhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylbenzhydrazide (IMBH) is a synthetic organic compound used in a variety of laboratory experiments and scientific research applications. It is a derivative of benzhydrazide, an organic compound that is a white solid at room temperature. IMBH has several unique properties that make it a useful tool in a wide range of scientific research applications.
Applications De Recherche Scientifique
Applications in Tumor Imaging and Photodynamic Therapy
3-Iodo-2-methylbenzhydrazide derivatives have shown promise in the field of tumor imaging and photodynamic therapy (PDT). Methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, a derivative, demonstrated significant potential as an imaging agent and photosensitizer for PDT. Its efficacy in tumor cure, fluorescence, and PET imaging abilities highlight its utility as a multimodality agent in "see and treat" therapeutic approaches (Pandey et al., 2005).
Homogeneous Catalytic Aminocarbonylation
In the realm of chemical synthesis, this compound-related compounds have been used in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamide and related compounds, showcasing the versatility of these iodine-containing compounds in creating biologically significant molecules (Takács et al., 2007).
Synthesis of 1,3,4-Oxadiazole Derivatives
A study focused on the synthesis of 1,3,4-oxadiazole derivatives utilizing 3-methyl-4-nitrobenzhydrazide. These synthesized compounds displayed antimicrobial activity, particularly against Staphylococcus spp. The notable antimicrobial and low cytotoxicity of certain compounds underline the potential of this compound derivatives in antimicrobial agent development (Paruch et al., 2020).
Propriétés
IUPAC Name |
3-iodo-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUGGRNOAQCXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)







